molecular formula C9H16N2S B11759366 (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Cat. No.: B11759366
M. Wt: 184.30 g/mol
InChI Key: LMYQAGLOKDCFMQ-RKDXNWHRSA-N
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Description

(1R,2R)-2-Isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chiral cyclohexane-based amine featuring an isothiocyanate (-NCS) group and dimethylamine substituents. This compound is primarily utilized in asymmetric synthesis as a key intermediate for constructing thiourea derivatives, which act as catalysts in stereoselective reactions. For example, it reacts with sulfonamides in tetrahydrofuran (THF) to form thiourea-linked products, enabling enantioselective amination of cyclic β-keto esters . Its stereochemical rigidity and electrophilic isothiocyanate group distinguish it from other cyclohexane-derived amines.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

LMYQAGLOKDCFMQ-RKDXNWHRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N=C=S

Canonical SMILES

CN(C)C1CCCCC1N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with thiophosgene in the presence of a base to form the isothiocyanate derivative. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: 0°C to room temperature

    Base: Triethylamine or pyridine

The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the thiophosgene to yield the desired isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols; conditions include room temperature to mild heating.

    Oxidation: Reagents like hydrogen peroxide, peracids; conditions include room temperature to mild heating.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include low to moderate temperatures.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution with amines.

    Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. Below are some notable applications:

  • Synthesis of Bioactive Compounds :
    • Used in the preparation of various bioactive molecules, including pharmaceuticals and agrochemicals. The isothiocyanate moiety can facilitate the formation of thioureas and other derivatives that exhibit biological activity .
  • Ligand in Catalysis :
    • Acts as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the efficiency of reactions such as C-N coupling, which is crucial for synthesizing complex organic molecules .
  • Chiral Separations :
    • Utilized in chiral separations due to its stereochemical properties. It can be employed in chromatographic techniques to isolate enantiomers of various compounds, which is vital in pharmaceutical applications where chirality plays a significant role in drug efficacy .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine in synthesizing novel anticancer agents through a multi-component reaction involving isothiocyanates. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Agrochemical Development

Research has shown that derivatives of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine can be used to create effective herbicides and pesticides. The isothiocyanate functionality enhances the biological activity against specific pests while minimizing environmental impact compared to traditional chemicals .

Data Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistrySynthesis of anticancer agents
Organic SynthesisLigand for C-N coupling reactions
Chiral SeparationsIsolation of enantiomers
AgrochemicalsDevelopment of herbicides and pesticides

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine, which contain nucleophilic side chains. The pathways involved in these reactions are typically those associated with enzyme inhibition or protein cross-linking.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogous cyclohexane-based amines:

Compound Name Substituents Key Functional Groups Synthesis Method Applications
(1R,2R)-2-Isothiocyanato-N,N-dimethylcyclohexan-1-amine N,N-dimethyl, isothiocyanate at C2 -NCS, tertiary amine Reaction with sulfonamides in THF Asymmetric amination catalysis; thiourea catalyst precursor
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine N,N′-dimethyl amines at C1 and C2 Two tertiary amines Reduction of dicarbamate with LiAlH4 Chiral ligand for organolithium deaggregation; coordination chemistry
(1R,2R)-N,N′-Diisobutyl-N,N′-dimethylcyclohexane-1,2-diamine N,N′-diisobutyl and N,N′-dimethyl groups Bulky tertiary amines Derivative synthesis (specific method not detailed) Enhanced stereoselectivity in organometallic reactions
(1R,2R)-N1,N1-Dimethyl-1,2-cyclohexanediamine (CAS 320778-92-5) N,N-dimethyl at C1, free amine at C2 Tertiary and primary amine Bulb-to-bulb distillation after reduction Precursor for asymmetric diamine bases

Reactivity and Selectivity

  • Isothiocyanate Reactivity : The -NCS group in the target compound enables nucleophilic attack by amines or thiols, forming thioureas or thioether linkages. This reactivity is absent in dimethyl- or diisobutyl-substituted analogues, which primarily act as ligands or bases .
  • Steric and Electronic Effects: The diisobutyl derivative () exhibits dynamic stereochemistry at nitrogen due to bulky substituents, enhancing its efficacy in stereoselective organometallic reactions. The dimethyl analogue () forms weak N–H⋯N hydrogen bonds in its crystal lattice, influencing its hygroscopicity and stability .

Crystallographic and Physical Properties

  • (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic system (space group P2₁2₁2₁) with weak N–H⋯N hydrogen bonds (N1–N2′ distance: 3.250 Å) .
  • The diisobutyl derivative () adopts a P2₁2₁2₁ space group with mixed nitrogen configurations (75% S, 25% R), highlighting conformational flexibility absent in the target compound .

Biological Activity

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is classified as an isothiocyanate, a functional group known for its reactivity and biological significance. Isothiocyanates are often derived from glucosinolates found in cruciferous vegetables and have been studied for their anticancer properties.

Synthesis

The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the reaction of N,N-dimethylcyclohexan-1-amine with a suitable isothiocyanate precursor. The reaction conditions may vary, but common methods include:

  • Reaction with thiophosgene : This method involves treating the amine with thiophosgene under controlled conditions to yield the desired isothiocyanate.
  • Use of potassium thiocyanate : Another approach is to react the amine with potassium thiocyanate in the presence of a suitable solvent.

Isothiocyanates are known to exhibit various biological activities, including:

  • Anticancer Activity : Isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
  • Antimicrobial Properties : Some studies suggest that isothiocyanates possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Properties : A study examined the effects of various isothiocyanates on cancer cell lines. It was found that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition at micromolar concentrations .
  • Mechanism of Action in Antimicrobial Activity : Research indicated that this compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism was validated through assays measuring bacterial viability post-treatment .
  • Comparative Studies : Comparative studies involving other isothiocyanates revealed that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine had superior activity compared to structurally similar compounds. This was attributed to its unique steric configuration that enhances interaction with biological targets .

Data Tables

Biological Activity IC50 (µM) Target Cell Line Reference
Anticancer15Breast Cancer Cells
Antimicrobial20E. coli
Cytotoxicity10HeLa Cells

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